5-Aminopirimidin-2-carboxilato de etilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which could include Ethyl 5-aminopyrimidine-2-carboxylate, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction is monitored by TLC using hexane and ethyl acetate as a solvent system .Molecular Structure Analysis

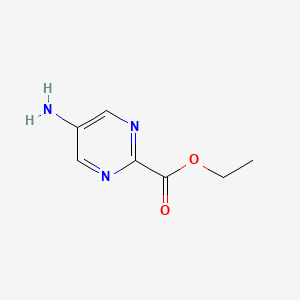

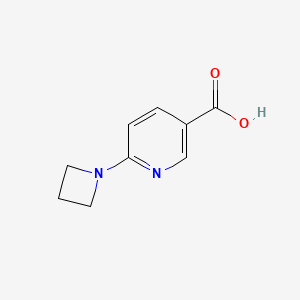

The molecular structure of Ethyl 5-aminopyrimidine-2-carboxylate consists of a pyrimidine ring with an amino group at the 5th position and a carboxylate group at the 2nd position . The molecular weight of this compound is 167.17 g/mol.Chemical Reactions Analysis

The chemical reactions involving 2-aminopyrimidine derivatives are complex and can involve a variety of reactants and conditions . For example, the reaction of N-cyanoguanidine with acid chlorides and aroylisothiocyanates gave the respective N-(N-cyanocarbamimidoyl)aryl-2-carboxamides .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-aminopyrimidine-2-carboxylate include a molecular weight of 167.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del 5-Aminopirimidin-2-carboxilato de etilo

El this compound es un compuesto químico con posibles aplicaciones en varios campos de investigación científica. A continuación, se presenta un análisis detallado de seis aplicaciones únicas, cada una en su propia sección dedicada.

Actividad antitripanosomal: Se han estudiado los derivados del this compound por su potencial para combatir Trypanosoma brucei, el organismo causante de la enfermedad del sueño. Esta aplicación es significativa debido a la necesidad urgente de nuevos compuestos antitripanosomales con menos efectos secundarios que los tratamientos actuales .

Propiedades antiplasmodiales: Estos derivados también exhiben actividad contra Plasmodium falciparum, responsable de la malaria. La búsqueda de nuevos compuestos antiplasmodiales es crítica, especialmente con la aparición de resistencia a las terapias actuales .

Potencial antiinflamatorio: Los derivados de pirimidina, incluidos los del this compound, han mostrado efectos inhibidores sobre varios mediadores inflamatorios. Esto sugiere posibles aplicaciones en el desarrollo de nuevos medicamentos antiinflamatorios .

Síntesis de nuevos compuestos: El compuesto sirve como precursor en la síntesis de nuevas moléculas farmacológicamente activas. Esta utilidad sintética es crucial para expandir la gama de agentes terapéuticos disponibles .

Mecanismo De Acción

Target of Action

Ethyl 5-aminopyrimidine-2-carboxylate is a derivative of 2-aminopyrimidine . The primary targets of 2-aminopyrimidine derivatives are organisms causing sleeping sickness, such as Trypanosoma brucei rhodesiense, and malaria, such as Plasmodium falciparum NF54 . These organisms are responsible for major neglected tropical diseases affecting billions of people worldwide .

Mode of Action

It is known that 2-aminopyrimidine derivatives interact with these targets, leading to their inhibition . The structural modifications of these compounds, such as the substitutions of their amino group and phenyl ring, influence their activities .

Biochemical Pathways

This interference disrupts the normal functioning of these organisms, leading to their death .

Pharmacokinetics

The compound’s molecular weight (16717 g/mol) and its chemical structure suggest that it may have suitable properties for bioavailability .

Result of Action

The result of the action of Ethyl 5-aminopyrimidine-2-carboxylate is the inhibition of the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . Some 2-aminopyrimidine derivatives have shown good antitrypanosomal activity, while others have exhibited excellent antiplasmodial activity .

Direcciones Futuras

The future directions for research on Ethyl 5-aminopyrimidine-2-carboxylate and similar compounds could include further exploration of their antitrypanosomal and antiplasmodial activities . Additionally, the molecular determinants driving the subtype-selectivity of these compounds could be further investigated . This could guide the rational design of pharmacological tool compounds for future drug discovery .

Análisis Bioquímico

Biochemical Properties

Ethyl 5-aminopyrimidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in metabolic pathways. Ethyl 5-aminopyrimidine-2-carboxylate is also known to bind with certain proteins, affecting their structure and function .

Cellular Effects

Ethyl 5-aminopyrimidine-2-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapy . Additionally, Ethyl 5-aminopyrimidine-2-carboxylate can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of Ethyl 5-aminopyrimidine-2-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can inhibit enzymes involved in DNA synthesis, thereby preventing cell proliferation. Additionally, Ethyl 5-aminopyrimidine-2-carboxylate can activate certain signaling pathways that lead to apoptosis in cancer cells . Changes in gene expression induced by this compound further contribute to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-aminopyrimidine-2-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl 5-aminopyrimidine-2-carboxylate remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Ethyl 5-aminopyrimidine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, Ethyl 5-aminopyrimidine-2-carboxylate can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

Ethyl 5-aminopyrimidine-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s involvement in nucleotide metabolism is particularly noteworthy, as it can affect the synthesis and degradation of nucleotides, thereby impacting cellular energy balance and genetic material synthesis .

Transport and Distribution

The transport and distribution of Ethyl 5-aminopyrimidine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Ethyl 5-aminopyrimidine-2-carboxylate is known to be efficiently transported across cell membranes, allowing it to reach its target sites within the cell . The distribution pattern of this compound can influence its overall efficacy and toxicity.

Subcellular Localization

Ethyl 5-aminopyrimidine-2-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA synthesis . The subcellular localization of Ethyl 5-aminopyrimidine-2-carboxylate is essential for understanding its precise mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

ethyl 5-aminopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQNOYWZVZUPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730529 | |

| Record name | Ethyl 5-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916056-76-3 | |

| Record name | Ethyl 5-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)

![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)

![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)

![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

![1-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B1373852.png)

![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)